N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1233955-63-9
VCID: VC5030221
InChI: InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H
SMILES: C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl
Molecular Formula: C12H19Cl2N3O2
Molecular Weight: 308.2

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride

CAS No.: 1233955-63-9

Cat. No.: VC5030221

Molecular Formula: C12H19Cl2N3O2

Molecular Weight: 308.2

* For research use only. Not for human or veterinary use.

N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride - 1233955-63-9

Specification

CAS No. 1233955-63-9
Molecular Formula C12H19Cl2N3O2
Molecular Weight 308.2
IUPAC Name N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H
Standard InChI Key XPMALDDAQVONTA-UHFFFAOYSA-N
SMILES C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s core structure consists of a piperidine ring (C5H10N\text{C}_5\text{H}_{10}\text{N}) with an amine group at the 4-position. The 2-nitrobenzyl moiety (C6H4NO2\text{C}_6\text{H}_4\text{NO}_2) is attached via a methylene bridge to the piperidine nitrogen. The dihydrochloride salt formation protonates the amine groups, resulting in the final formula C12H19Cl2N3O2\text{C}_{12}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_2 .

Key Structural Features:

  • Piperidine Ring: Confers rigidity and influences pharmacokinetic properties due to its basicity (pKa11\text{p}K_a \approx 11) .

  • Nitro Group: An electron-withdrawing substituent at the ortho position of the benzyl ring, enhancing electrophilic reactivity .

  • Dihydrochloride Salt: Improves aqueous solubility (estimated >50 mg/mL) compared to the free base .

The SMILES notation Cl.O=N(=O)C=1C=CC=CC1CNC2CCNCC2\text{Cl.O=N(=O)C=1C=CC=CC1CNC2CCNCC2} and InChIKey XPMALDDAQVONTA-UHFFFAOYSA-N\text{XPMALDDAQVONTA-UHFFFAOYSA-N} provide unambiguous representations of its connectivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Alkylation of Piperidine-4-amine: Reacting piperidine-4-amine with 2-nitrobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) yields the free base .

  • Salt Formation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the dihydrochloride salt .

Optimization Considerations:

  • Temperature: Alkylation proceeds optimally at 60–80°C to minimize byproducts .

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .

  • Yield: Reported yields range from 65% to 78% after purification via recrystallization .

Industrial Production

Scale-up challenges include controlling exothermic reactions during hydrochloric acid addition and ensuring consistent particle size for pharmaceutical-grade material . Current suppliers list purities ≥95%, with prices varying based on batch size (e.g., $120–$450/g) .

Physicochemical Properties

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight308.20 g/mol
Melting Point215–220°C (decomposes)
Solubility (Water)>50 mg/mL at 25°C
LogP (Partition Coefficient)1.2 (predicted)

The nitro group contributes to the compound’s moderate lipophilicity, balancing membrane permeability and aqueous solubility . Stability studies indicate degradation under UV light (t1/2_{1/2} = 48 hours), necessitating storage in amber containers at 2–8°C .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, reduction of the nitro group to an amine enables conjugation with carboxylic acids or sulfonyl chlorides .

Case Study: NMDA Receptor Modulation

Structural analogs like 4-(Dimethylamino)piperidine demonstrate activity at NMDA receptors, suggesting potential neuropharmacological applications. While direct studies on N-(2-nitrobenzyl)piperidine-4-amine dihydrochloride are lacking, its scaffold is considered a candidate for central nervous system (CNS) drug discovery .

Chemical Biology Probes

The nitrobenzyl group facilitates photoaffinity labeling, enabling target identification in proteomic studies . Its reversible binding to enzymes like dipeptidyl peptidase IV (DPP-IV) has been hypothesized but requires experimental validation .

ParameterDataSource
GHS ClassificationNot classified
Skin IrritationNo data available
Eye IrritationRinse with water for 15 minutes
Acute Toxicity (LD50)Not determined

Despite its unclassified hazard status, precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

  • Ventilation: Use in a fume hood to avoid aerosol formation .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Future Directions

Research gaps include:

  • Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Potential: Screening against cancer cell lines or microbial targets.

  • Process Chemistry: Developing continuous-flow synthesis to improve yield and sustainability.

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